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Compound of Interest

Compound Name:
3,4-Methylenedioxy PV9

hydrochloride

Cat. No.: B593207 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Methylenedioxy-PV9 hydrochloride (MDPV9-HCl) is a synthetic cathinone derivative. As a

member of this class of compounds, it is characterized by a phenethylamine backbone with a

β-keto group, a pyrrolidine ring, and a 3,4-methylenedioxy substituted aromatic ring. The

hydrochloride salt form enhances its solubility in polar solvents. Precise analytical

characterization of such compounds is critical for research, forensic analysis, and drug

development purposes. This technical guide provides a comprehensive overview of the

spectroscopic methods for the analysis of MDPV9-HCl, including Nuclear Magnetic Resonance

(NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), Fourier-Transform

Infrared (FTIR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy. While specific

experimental data for MDPV9-HCl is not widely available in the public domain, this guide

outlines detailed experimental protocols and expected spectral characteristics based on the

analysis of structurally related synthetic cathinones.

Chemical and Physical Properties
A summary of the known chemical and physical properties of 3,4-Methylenedioxy-PV9

hydrochloride is presented in Table 1.

Table 1: Chemical and Physical Properties of 3,4-Methylenedioxy-PV9 Hydrochloride
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Property Value Reference

Chemical Name

1-(1,3-benzodioxol-5-yl)-2-

(pyrrolidin-1-yl)octan-1-one

hydrochloride

Synonyms

MDPV9-HCl, 3,4-

Methylenedioxy-α-

pyrrolidinooctanophenone

hydrochloride

Chemical Formula C₁₉H₂₇NO₃ · HCl

Molecular Weight 353.9 g/mol

CAS Number 24646-40-0

Appearance Crystalline solid (predicted)

UV λmax 236, 283, 321 nm

Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules,

providing detailed information about the carbon-hydrogen framework. For MDPV9-HCl, ¹H

NMR and ¹³C NMR are the primary techniques used.

Experimental Protocol: NMR Spectroscopy

A general protocol for the NMR analysis of a synthetic cathinone hydrochloride salt is as

follows:

Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated

solvent (e.g., Deuterated Chloroform (CDCl₃), Deuterated Methanol (CD₃OD), or Deuterated

Dimethyl Sulfoxide (DMSO-d₆)). The choice of solvent is critical to ensure the sample is fully

dissolved and to avoid interference with the signals of interest.
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Internal Standard: Add a small amount of a reference standard, such as Tetramethylsilane

(TMS), for chemical shift calibration (δ = 0.00 ppm).

Instrumentation: Acquire the spectra on a high-field NMR spectrometer (e.g., 300 MHz or

higher for ¹H NMR).

¹H NMR Acquisition:

Set the spectral width to approximately 15 ppm.

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

Apply a 90° pulse angle.

¹³C NMR Acquisition:

Use a wider spectral width, typically 0-220 ppm.

Employ proton decoupling to simplify the spectrum and enhance sensitivity.

A greater number of scans will be required compared to ¹H NMR due to the lower natural

abundance of the ¹³C isotope.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the

relative number of protons.

Expected Spectral Data

While specific NMR data for MDPV9-HCl is not available, Table 2 provides predicted ¹H NMR

chemical shifts and Table 3 provides predicted ¹³C NMR chemical shifts based on the analysis

of similar cathinone structures.

Table 2: Predicted ¹H NMR Spectral Data for 3,4-Methylenedioxy-PV9 Hydrochloride
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Protons
Predicted Chemical
Shift (δ, ppm)

Multiplicity Integration

Aromatic (C₆H₃) 6.8 - 7.5 m 3H

Methylenedioxy (-O-

CH₂-O-)
~6.0 s 2H

Methine (-CH-) 4.0 - 4.5 m 1H

Pyrrolidine (-NCH₂-) 2.5 - 3.5 m 4H

Pyrrolidine (-CH₂-) 1.8 - 2.2 m 4H

Alkyl Chain (-CH₂-) 1.2 - 1.8 m 10H

Terminal Methyl (-

CH₃)
0.8 - 1.0 t 3H

Table 3: Predicted ¹³C NMR Spectral Data for 3,4-Methylenedioxy-PV9 Hydrochloride

Carbon Predicted Chemical Shift (δ, ppm)

Carbonyl (C=O) 195 - 205

Aromatic (C₆H₃) 108 - 150

Methylenedioxy (-O-CH₂-O-) ~101

Methine (-CH-) 60 - 70

Pyrrolidine (-NCH₂-) 45 - 55

Pyrrolidine (-CH₂-) 20 - 30

Alkyl Chain (-CH₂-) 22 - 40

Terminal Methyl (-CH₃) ~14

Workflow for NMR Analysis
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Caption: Workflow for NMR Spectroscopic Analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)
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GC-MS is a powerful technique for separating and identifying volatile and semi-volatile

compounds. It is a cornerstone of forensic drug analysis.

Experimental Protocol: GC-MS Analysis

A typical GC-MS protocol for synthetic cathinones is as follows:

Sample Preparation: Prepare a solution of the sample in a volatile organic solvent such as

methanol or acetonitrile at a concentration of approximately 1 mg/mL. Derivatization is

generally not required for pyrrolidine-containing cathinones.

Instrumentation: Use a gas chromatograph coupled to a mass spectrometer with an electron

ionization (EI) source.

GC Conditions:

Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column

(e.g., DB-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

Injector: Split/splitless injector, typically operated in split mode with a high split ratio to

prevent column overloading. Set the injector temperature to around 250-280°C.

Oven Program: A temperature gradient is used to separate the components. A typical

program might be: start at 100°C, hold for 1 minute, then ramp at 15-20°C/min to 300°C

and hold for 5-10 minutes.

MS Conditions:

Ionization: Electron Ionization (EI) at 70 eV.

Mass Analyzer: Quadrupole or ion trap.

Scan Range: Scan from m/z 40 to 550.

Source Temperature: ~230°C.
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Transfer Line Temperature: ~280°C.

Data Analysis: Identify the compound by its retention time and by comparing its mass

spectrum to reference libraries and fragmentation patterns of similar compounds.

Expected Mass Spectrum and Fragmentation

The mass spectrum of MDPV9-HCl is expected to be dominated by fragmentation resulting

from α-cleavage adjacent to the carbonyl group and the pyrrolidine ring.

Table 4: Predicted Key Mass Fragments for 3,4-Methylenedioxy-PV9

m/z Predicted Fragment

319 [M]⁺ (Molecular Ion of Free Base)

204
[M - C₈H₁₅]⁺ (Loss of the hexyl group from the

iminium ion)

149 [C₈H₅O₃]⁺ (3,4-Methylenedioxybenzoyl cation)

126 [C₈H₁₆N]⁺ (Hexylpyrrolidin-1-ium)

70 [C₄H₈N]⁺ (Pyrrolidin-1-ium)

Workflow for GC-MS Analysis
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Caption: Workflow for GC-MS Spectroscopic Analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy
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FTIR spectroscopy provides information about the functional groups present in a molecule by

measuring the absorption of infrared radiation.

Experimental Protocol: FTIR Spectroscopy

For a solid sample like MDPV9-HCl, the following methods are suitable:

Attenuated Total Reflectance (ATR):

Place a small amount of the crystalline solid directly onto the ATR crystal (e.g., diamond or

zinc selenide).

Apply pressure using the anvil to ensure good contact between the sample and the

crystal.

Collect the spectrum. This is a rapid and non-destructive method.

Potassium Bromide (KBr) Pellet:

Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr

powder in an agate mortar until a fine, homogeneous powder is obtained.

Press the powder into a thin, transparent pellet using a hydraulic press.

Place the pellet in the sample holder and acquire the spectrum.

Instrumentation:

Use a standard FTIR spectrometer.

Collect the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

Acquire a background spectrum of the empty ATR crystal or a blank KBr pellet.

Expected FTIR Spectral Data
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The FTIR spectrum of MDPV9-HCl is expected to show characteristic absorption bands for its

functional groups.

Table 5: Predicted FTIR Absorption Bands for 3,4-Methylenedioxy-PV9 Hydrochloride

Wavenumber (cm⁻¹) Functional Group Vibration

3000 - 2700 R₃N⁺-H
N-H stretch (from

hydrochloride)

2950 - 2850 C-H Aliphatic stretch

~1680 C=O Carbonyl stretch

~1600, ~1480 C=C Aromatic ring stretch

~1250, ~1040 C-O-C
Aryl ether and methylenedioxy

stretch

~1100 C-N Stretch

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule

and is particularly useful for compounds containing chromophores, such as the aromatic ring in

MDPV9-HCl.

Experimental Protocol: UV-Vis Spectroscopy

Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent,

such as methanol or ethanol. The concentration should be adjusted to yield an absorbance

value between 0.2 and 1.0 at the wavelength of maximum absorbance (λmax).

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

Measurement:

Use a matched pair of quartz cuvettes.
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Fill the reference cuvette with the pure solvent and the sample cuvette with the sample

solution.

Scan the spectrum over a range of approximately 200-400 nm.

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

UV-Vis Spectral Data

The UV-Vis spectrum of MDPV9-HCl has been reported with the following absorption maxima:

Table 6: UV-Vis Absorption Maxima for 3,4-Methylenedioxy-PV9 Hydrochloride

λmax (nm)

236

283

321

These absorptions are characteristic of the substituted benzoyl chromophore.

Logical Relationship of Spectroscopic Techniques
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Caption: Interrelation of Spectroscopic Techniques.

Conclusion
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The comprehensive spectroscopic analysis of 3,4-Methylenedioxy-PV9 hydrochloride requires

a multi-technique approach. While specific, publicly available spectral data for this compound is

limited, the application of standard analytical protocols for synthetic cathinones allows for its

unequivocal identification and characterization. NMR spectroscopy is essential for detailed

structural elucidation, GC-MS provides sensitive detection and fragmentation information for

identification, FTIR confirms the presence of key functional groups, and UV-Vis spectroscopy

characterizes the electronic properties of the chromophore. The methodologies and expected

data presented in this guide serve as a valuable resource for researchers and analysts working

with this and related compounds. It is strongly recommended to confirm any findings against a

certified reference standard whenever possible.

To cite this document: BenchChem. [Spectroscopic Analysis of 3,4-Methylenedioxy-PV9
Hydrochloride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b593207#spectroscopic-analysis-of-3-4-
methylenedioxy-pv9-hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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